![molecular formula C13H7NO2 B14304976 Benzo[h]quinoline-7,8-dione CAS No. 113163-25-0](/img/structure/B14304976.png)
Benzo[h]quinoline-7,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[h]quinoline-7,8-dione is a heterocyclic aromatic compound with a fused ring structure that includes both benzene and quinoline moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzo[h]quinoline-7,8-dione can be synthesized through various methods, including cycloisomerization of 3-alkynyl-2-arylpyridines and quinolines. This process involves the use of transition metal catalysis or Brønsted acid catalysis to induce cyclization . Another method involves the reaction of anthranilic acid derivatives under specific conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments are crucial for industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Benzo[h]quinoline-7,8-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur under appropriate conditions, often involving halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of the compound.
Applications De Recherche Scientifique
Benzo[h]quinoline-7,8-dione has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of benzo[h]quinoline-7,8-dione involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways related to its biological activities. For instance, its anticancer activity may involve the inhibition of DNA topoisomerase or other critical enzymes involved in cell proliferation .
Comparaison Avec Des Composés Similaires
Benzo[c]acridine: Another heterocyclic compound with a similar fused ring structure.
Quinoline-2,4-dione: Shares structural similarities and exhibits comparable chemical reactivity.
Uniqueness: Benzo[h]quinoline-7,8-dione is unique due to its specific arrangement of benzene and quinoline rings, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
113163-25-0 |
|---|---|
Formule moléculaire |
C13H7NO2 |
Poids moléculaire |
209.20 g/mol |
Nom IUPAC |
benzo[h]quinoline-7,8-dione |
InChI |
InChI=1S/C13H7NO2/c15-11-6-5-9-10(13(11)16)4-3-8-2-1-7-14-12(8)9/h1-7H |
Clé InChI |
NJAIJEOBNSLCMK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C3=C(C=C2)C(=O)C(=O)C=C3)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


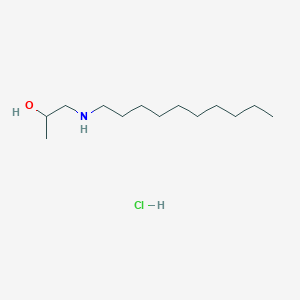
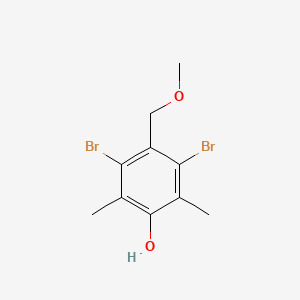

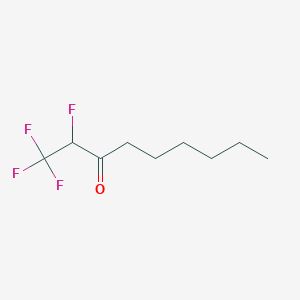


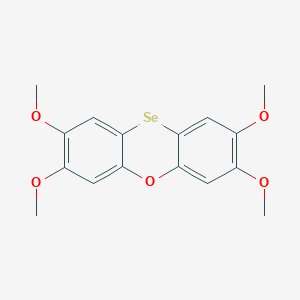
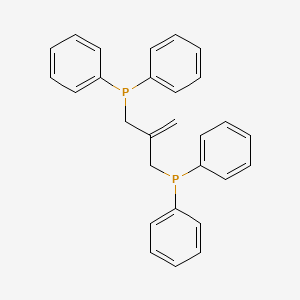
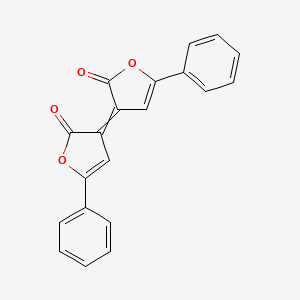

![N-{6-[(4-Methylbenzene-1-sulfonyl)amino]acridin-3-yl}acetamide](/img/structure/B14304946.png)
![3-{[2-(Ethenesulfonyl)ethyl]amino}-1lambda~6~-thiolane-1,1-dione](/img/structure/B14304948.png)
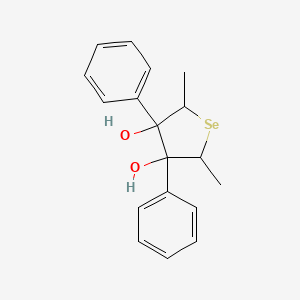
![1-{2-[4-(Ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14304969.png)
